(S)-1-(3-硝基苯基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

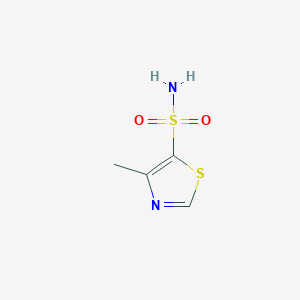

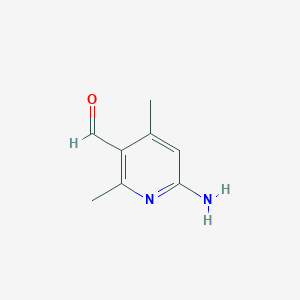

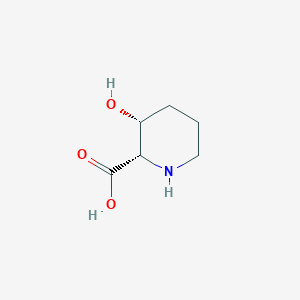

(S)-1-(3-Nitrophenyl)propan-1-ol is a compound involved in various chemical reactions and studies due to its unique molecular structure, which includes a nitro group and a phenyl group attached to a propanol backbone. The nitro group's presence makes it a key candidate for studies in solvatochromism and other solvent interaction analyses due to its effects on the chemical's electronic properties.

Synthesis Analysis

The synthesis of compounds similar to (S)-1-(3-Nitrophenyl)propan-1-ol involves multiple steps, including condensation and reduction processes. For example, compounds like 1,3-bis(3-aminophenyl)-2-propen-1-one have been synthesized starting from materials such as 3-nitrobenzaldehyde and nitroacetophenone, utilizing Claisen-Schmidt condensation under specific conditions followed by reduction processes (Wu Qun-rong, 2007).

Molecular Structure Analysis

The molecular structure of (S)-1-(3-Nitrophenyl)propan-1-ol includes a chiral center at the propanol part of the molecule, leading to stereospecific properties. For related compounds, stereospecific synthesis has been conducted to understand the absolute configuration of similar diastereoisomeric compounds, revealing detailed insights into their stereochemistry (L. Angiolini, P. C. Bizzarri, M. Tramontini, 1969).

Chemical Reactions and Properties

The chemical reactions involving (S)-1-(3-Nitrophenyl)propan-1-ol and related compounds often explore the interactions and transformations due to the nitro and alcohol functional groups. The photoreduction of nitrobenzene derivatives in propan-2-ol demonstrates complex mechanisms including hydrogen abstraction and radical pair formation leading to various by-products, which can be analogous to reactions involving (S)-1-(3-Nitrophenyl)propan-1-ol (N. Levy, M. Cohen, 1979).

Physical Properties Analysis

Physical properties such as solvatochromism, which indicates the compound's response to changes in the solvent polarity, are critical for understanding (S)-1-(3-Nitrophenyl)propan-1-ol’s interactions. The solvatochromic behavior of related compounds, influenced by interactions between solvents and the nitro group, provides insights into the solute-solvent interactions relevant to (S)-1-(3-Nitrophenyl)propan-1-ol (L. G. Nandi et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, synthesis pathways, and interactions with light or other environmental factors, are influenced by the nitro and phenyl groups. For compounds with similar structures, studies show varied reactivity depending on the substituents' nature and position, impacting their synthesis and potential applications (J. Gilroy et al., 2008).

科学研究应用

合成与催化

(S)-1-(3-硝基苯基)丙醇及其衍生物在合成和催化中起着关键作用。例如,开发了一种手性氨基醇基配体,用于不对称炔基化氯乙醛,从而得到手性三氯甲基丙炔醇。这条途径对于合成具有高对映体过量(Jiang & Si, 2004)的重要药用构建块如同型苯丙氨酸至关重要。

光物理性质

该物质的衍生物在研究溶剂致色性方面具有重要意义 - 即溶剂的性质如何影响电子吸收或发射带的光谱位置。例如,像4-[(苯亚甲基)亚胺]酚酸盐这样的衍生物展示了溶剂致色性,有助于研究溶剂混合物的优先溶剂化(Nandi et al., 2012)。

环境应用

在环境科学中,该物质的衍生物被用作生物柴油质量控制的荧光标记物,利用类似腰果酚和甘油这样的工业废弃物。这些标记物的急性毒性和细胞毒性得到评估,确认了它们在安全环境暴露方面的潜力(Pelizaro et al., 2019)。

生物柴油生产

在生物燃料生产领域,(S)-1-(3-硝基苯基)丙醇衍生物已被用作酶媒介的脂肪酶催化转化植物油为生物柴油的酰基受体,展示了高转化率和有效重复使用酶的效果(Modi et al., 2006)。

药物合成

该化合物及其衍生物在药物合成中发挥作用。例如,2-硝基-3-苯基-3-(苯硫基)丙醇的衍生物显示出对细胞色素P450 17A1等靶标的有希望的分子相互作用,表明它们在抗癌活性方面的潜力(Ahamed et al., 2017)。

肽合成

此外,该化合物的衍生物被用于肽合成,特别是在固相肽合成(SPPS)中,其中由此衍生的Npb-OH等保护基为侧链保护和去保护提供了环保的替代方案(Chen et al., 2022)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . The associated hazard statements are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

(1S)-1-(3-nitrophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJDXFJBNGGBI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444655 |

Source

|

| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Nitrophenyl)propan-1-ol | |

CAS RN |

188770-83-4 |

Source

|

| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)